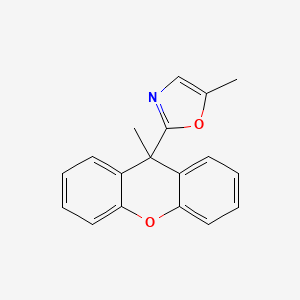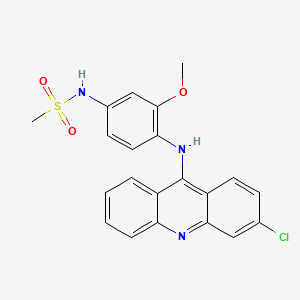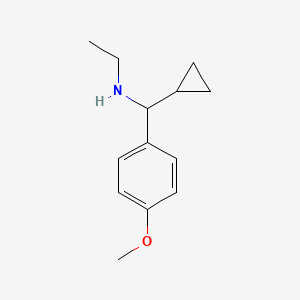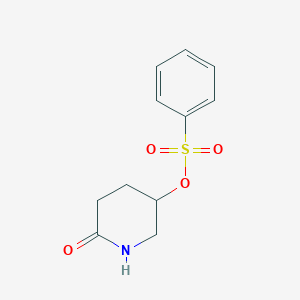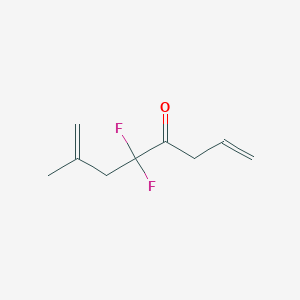
5,5-Difluoro-7-Methyl-1,7-Octadien-4-One
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Difluoro-7-Methyl-1,7-Octadien-4-One: is an organic compound with the molecular formula C9H12F2O It is characterized by the presence of two fluorine atoms and a methyl group attached to an octadienone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Difluoro-7-Methyl-1,7-Octadien-4-One typically involves the fluorination of a suitable precursor. One common method is the reaction of 7-Methyl-1,7-Octadien-4-One with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced fluorination techniques and catalysts can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5,5-Difluoro-7-Methyl-1,7-Octadien-4-One can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or alkane derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The compound can participate in substitution reactions where the fluorine atoms are replaced by other functional groups. Nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide are common.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOCH3), Potassium cyanide (KCN)
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or alkanes
Substitution: Formation of ethers, nitriles, or other substituted derivatives
Applications De Recherche Scientifique
Chemistry: 5,5-Difluoro-7-Methyl-1,7-Octadien-4-One is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and metabolic pathways. Its fluorinated structure makes it useful in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy.
Medicine: The compound has potential applications in drug discovery and development. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of bioactive molecules.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism by which 5,5-Difluoro-7-Methyl-1,7-Octadien-4-One exerts its effects depends on its chemical interactions with molecular targets. The fluorine atoms in the compound can form strong bonds with various substrates, influencing the reactivity and selectivity of the compound in chemical reactions. The compound can interact with enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparaison Avec Des Composés Similaires
5,5-Difluoro-1,7-Octadien-4-One: Similar structure but lacks the methyl group.
7-Methyl-1,7-Octadien-4-One: Similar structure but lacks the fluorine atoms.
5,5-Difluoro-1,7-Octadien-4-ol: Similar structure but contains a hydroxyl group instead of a ketone.
Uniqueness: 5,5-Difluoro-7-Methyl-1,7-Octadien-4-One is unique due to the presence of both fluorine atoms and a methyl group, which confer distinct chemical properties. The combination of these functional groups enhances the compound’s reactivity and stability, making it valuable for various applications.
Propriétés
Formule moléculaire |
C9H12F2O |
|---|---|
Poids moléculaire |
174.19 g/mol |
Nom IUPAC |
5,5-difluoro-7-methylocta-1,7-dien-4-one |
InChI |
InChI=1S/C9H12F2O/c1-4-5-8(12)9(10,11)6-7(2)3/h4H,1-2,5-6H2,3H3 |
Clé InChI |
BZLOTVDVOMLWBI-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)CC(C(=O)CC=C)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


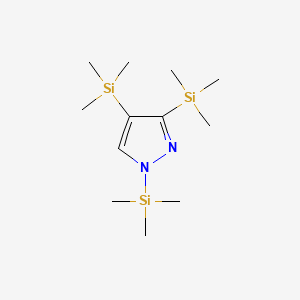
![4-Oxo-4-(4-(6-(tetrahydro-2h-pyran-4-ylamino)imidazo[1,2-b]pyridazin-3-yl)-phenylamino)butanoic acid](/img/structure/B13953197.png)
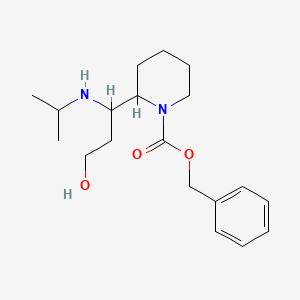
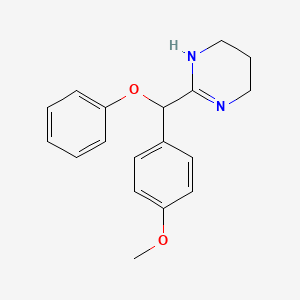
![N-(4-chlorophenyl)-N-{1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl}propionamide hydrochloride](/img/structure/B13953202.png)
![Methyl (2-methoxyphenyl)[(trimethylsilyl)oxy]acetate](/img/structure/B13953203.png)


![3,5-Dibromo-2-{[(2,2-dimethylpropanoyl)carbamothioyl]amino}benzoic acid](/img/structure/B13953225.png)
